2-Amino-N-(4-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

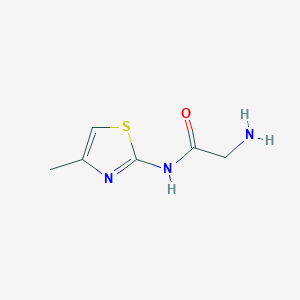

2-Amino-N-(4-methylthiazol-2-yl)acetamide, or 4-methylthiazol-2-ylacetamide, is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in water and a number of organic solvents. 4-Methylthiazol-2-ylacetamide can be synthesized from a variety of starting materials and has a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Local Anesthetic Activities : Synthesis of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrated local anesthetic activity, evaluated using a rat sciatic nerve model (Badiger et al., 2012).

Anticancer Agents : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed promising anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, indicating their potential as anticancer agents (Evren et al., 2019).

Antiexudative Activity : Studies on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides indicated significant antiexudative properties, suggesting their potential for therapeutic applications (Chalenko et al., 2019).

Antioxidant Agents : The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents provide insights into the potential use of these compounds in oxidative stress-related conditions (Hossan, 2020).

Antibacterial Activity : Optically active 2-oxaisocephems substituted with 2-aminothiazol-4-yl groups showed broad-spectrum antibacterial activity, particularly effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tsubouchi et al., 1995).

Antimicrobial Activity : The synthesis of Schiff bases from 2-acetamidobenzaldehyde and 2-aminothiazole derivatives, and their subsequent use in creating Zn(II) chelates, demonstrated antibacterial properties against various pathogenic strains (Chohan et al., 2003).

Future Directions

The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .

Result of Action

2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Analysis

Biochemical Properties

2-Amino-N-(4-methylthiazol-2-yl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazole-containing enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its role in metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biological effects .

properties

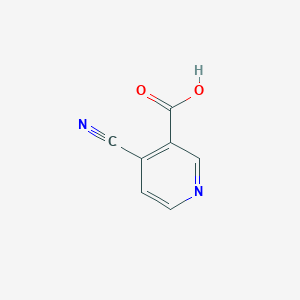

IUPAC Name |

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWAWRXWNJTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)